molecular formula C19H22ClN3O2 B11316055 2-(4-Chloro-3-methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-(4-Chloro-3-methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11316055
M. Wt: 359.8 g/mol
InChI Key: MRBSHUDQUJSKQO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the phenoxy intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Coupling with piperazine: The phenoxy intermediate is then reacted with 1-(pyridin-4-ylmethyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
  • 2-(3-Methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological and material properties compared to similar compounds.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22ClN3O2/c1-15-12-17(2-3-18(15)20)25-14-19(24)23-10-8-22(9-11-23)13-16-4-6-21-7-5-16/h2-7,12H,8-11,13-14H2,1H3

InChI Key

MRBSHUDQUJSKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3)Cl

Origin of Product

United States

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